![molecular formula C14H13Cl2N5O B2659369 1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol CAS No. 890936-99-9](/img/structure/B2659369.png)
1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s offered by Benchchem for CAS No. 890936-99-9.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Aplicaciones Científicas De Investigación
CDK2 Inhibition in Cancer Treatment
This compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Cell Cycle Progression Alteration
The compound has been found to significantly alter cell cycle progression . This could potentially be used to halt the proliferation of cancer cells and induce apoptosis within HCT cells .
Apoptosis Induction
The compound has been shown to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.
Molecular Docking Simulation
The compound has been used in molecular docking simulations to confirm its good fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This helps in understanding the interaction of the compound with the target protein and in the design of more potent inhibitors.
In Silico ADMET Studies
The compound has been subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and drug-likeness studies . These studies help in predicting the pharmacokinetic properties of the compound and in structure requirement prediction for the observed antitumor activity .
Antibacterial Activity
Although not directly related to the exact compound, pyrazolo[3,4-d]pyrimidine derivatives, a class to which the compound belongs, have been synthesized and screened for their antibacterial activity . Some of these compounds exhibited higher antibacterial activity than the standard drugs against Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .
Propiedades
IUPAC Name |
1-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O/c1-8(22)5-17-13-10-6-20-21(14(10)19-7-18-13)9-2-3-11(15)12(16)4-9/h2-4,6-8,22H,5H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLZPCIKPZAZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


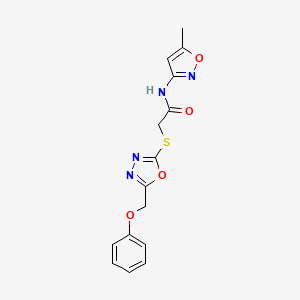
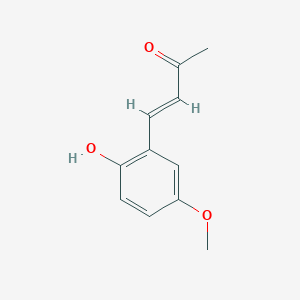
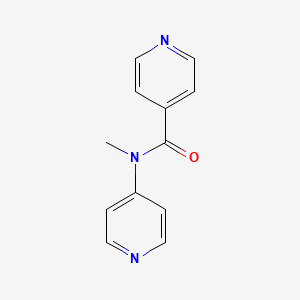
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2659295.png)
![2-Chloro-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B2659296.png)
![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2659297.png)
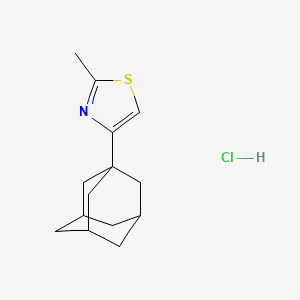
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B2659299.png)
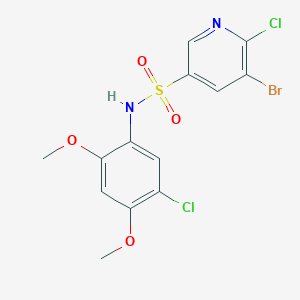


![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2659308.png)
